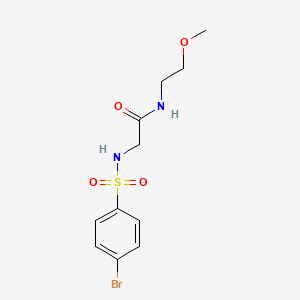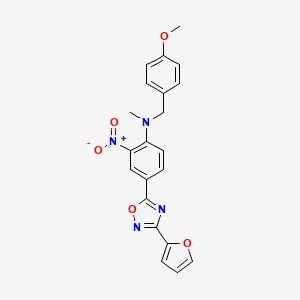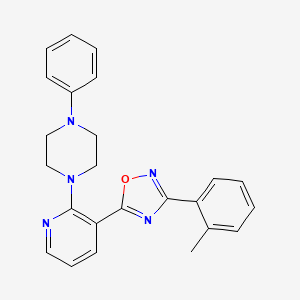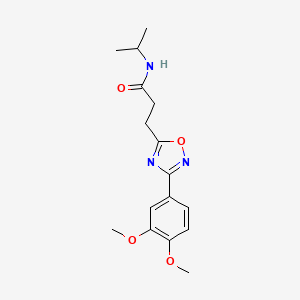
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as BPSA, is a chemical compound that belongs to the class of sulfonamide derivatives. BPSA has been extensively studied in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
作用机制
The exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide exerts its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which play a role in tumor growth and inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer research, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth. 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. In addition, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is its potential applications in the treatment of various diseases. 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, there are also some limitations to using 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide in lab experiments. For example, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide may have limited solubility in certain solvents, which could affect its bioavailability. In addition, the exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide is not fully understood, which could make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide. Another area of research could focus on elucidating the exact mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to evaluate the safety and efficacy of 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide in preclinical and clinical trials. Finally, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide could be used as a starting point for the development of novel sulfonamide derivatives with improved therapeutic properties.
合成方法
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide can be synthesized by reacting 4-bromoaniline with chlorosulfonic acid to form 4-bromobenzenesulfonic acid. The resulting product is then reacted with N-(2-methoxyethyl)acetamide in the presence of a base, such as potassium carbonate, to form 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide.
科学研究应用
2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 2-(4-bromophenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O4S/c1-18-7-6-13-11(15)8-14-19(16,17)10-4-2-9(12)3-5-10/h2-5,14H,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMBZMIOQRXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)


![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)







